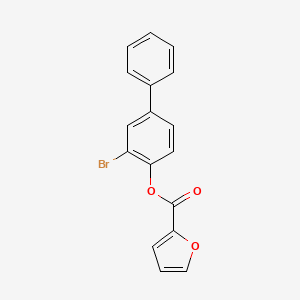

3-bromo-4-biphenylyl 2-furoate

Description

3-Bromo-4-biphenylyl 2-furoate is an aryl furoate ester characterized by a bromine substituent on the biphenylyl moiety. Its structure combines a 2-furoate ester group with a biphenylyl backbone, where the bromine atom at the 3-position introduces steric and electronic effects.

Properties

IUPAC Name |

(2-bromo-4-phenylphenyl) furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrO3/c18-14-11-13(12-5-2-1-3-6-12)8-9-15(14)21-17(19)16-7-4-10-20-16/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYMOTJUSLVZIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CO3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Research Implications and Gaps

- Structural Effects : Bromine’s polarizability and the biphenylyl group in 3-bromo-4-biphenylyl 2-furoate likely enhance binding to hydrophobic targets (e.g., enzymes or receptors) compared to smaller analogs.

- Synthetic Challenges : Steric hindrance from the biphenylyl group may complicate synthesis, necessitating optimized catalysts or conditions.

- Data Gaps : Specific data on the target compound’s solubility, stability, and bioactivity are absent in the evidence, requiring further experimental validation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-bromo-4-biphenylyl 2-furoate, and how can purity be optimized?

- Methodological Answer : A viable approach involves condensation reactions under acidic conditions, analogous to the synthesis of 5.5'-isopropylidene-bis(ethyl 2-furoate) (DEBF) . For instance, using ethyl 2-furoate as a starting material, brominated biphenyl derivatives can be introduced via nucleophilic substitution or coupling reactions. Purification typically involves extraction, distillation, and recrystallization (e.g., hexane as a solvent for crystallization ). Purity (>95%) can be confirmed via high-performance liquid chromatography (HPLC) or GC-MS, as described for structurally similar brominated aryl esters .

Q. Which spectroscopic techniques are critical for characterizing 3-bromo-4-biphenylyl 2-furoate?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : For structural elucidation of the biphenyl and furoate moieties (e.g., H and C NMR to confirm substitution patterns).

- XRD : To determine crystal structure and intermolecular interactions, as demonstrated for chlorophenyl benzoate derivatives .

- FT-IR : To identify functional groups like ester carbonyl (C=O) and aryl-bromine bonds .

- Elemental Analysis : To validate empirical formulas, especially given the compound’s bromine content .

Q. How should intermediates and final products be stored to ensure stability?

- Methodological Answer : Brominated compounds are often light- and temperature-sensitive. Store intermediates (e.g., boronic acids) at 0–6°C to prevent decomposition . For the final product, use inert atmospheres (argon/nitrogen) and desiccants to avoid hydrolysis of the ester group. Stability assessments via accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) are recommended .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reaction pathway predictions for 3-bromo-4-biphenylyl 2-furoate synthesis?

- Methodological Answer : Contradictions in mechanistic studies (e.g., competing SN2 vs. radical pathways) can be addressed using:

- DFT Calculations : To compare activation energies of proposed pathways .

- Kinetic Modeling : Incorporate pressure-dependent rate coefficients for radical intermediates, as shown in furoate-OH radical studies .

- Validation : Cross-reference computational results with experimental data (e.g., HPLC yields, EPR for radical detection) .

Q. What strategies are effective for reconciling conflicting bioactivity data in enzyme inhibition studies?

- Methodological Answer : Conflicting results (e.g., IC variability) require:

- Iterative Analysis : Re-examining assay conditions (pH, temperature) and control experiments .

- Open Data Practices : Sharing raw datasets (e.g., dose-response curves) to enable meta-analyses, as advocated in health research .

- Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., halogen position) to isolate contributing factors, similar to chlorophenyl butanamide derivatives .

Q. How can kinetic studies inform the design of 3-bromo-4-biphenylyl 2-furoate derivatives for catalytic applications?

- Methodological Answer :

- Rate Coefficient Determination : Use CCSD(T)/CBS//M062X/cc-pVTZ methods to model H-abstraction or addition reactions, as applied to methyl 2-furoate .

- Pressure Dependency Analysis : Investigate how reaction channels (e.g., OH-addition vs. isomerization) vary under different conditions .

- Experimental Validation : Employ time-resolved spectroscopy (e.g., transient absorption) to monitor intermediate lifetimes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.